2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16(15-9-4-10-17-15)18-11-5-8-14(18)12-13-6-2-1-3-7-13;/h1-3,6-7,14-15,17H,4-5,8-12H2;1H/t14?,15-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLARCWVMBBDIGR-SCYKNNLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCCC2CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable carbonyl compound can lead to the formation of the pyrrolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research has indicated that derivatives of pyrrolidine compounds may exhibit antidepressant properties. A study focused on the synthesis of similar compounds demonstrated that modifications to the pyrrolidine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity .
Neuropharmacology
Given its structural resemblance to known neuroactive compounds, 2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is being explored for its effects on neurotransmitter systems.
Case Study: 5-HT7 Receptor Modulation
A recent study highlighted the synthesis of compounds targeting the 5-HT7 receptor, which plays a role in mood regulation and cognition. The mechanochemical synthesis methods used in this research could be adapted to produce variants of 2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride for further evaluation .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.
Table: Synthetic Pathways Involving the Compound
Mechanism of Action
The mechanism of action of 2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-Cyclohexyl-1-[(2S)-Pyrrolidine-2-Carbonyl]Pyrrolidine Hydrochloride
The closest structural analog is 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride (CAS: 1423017-79-1), which substitutes the benzyl group with a cyclohexyl moiety. Below is a detailed comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural substitution (benzyl replaces cyclohexyl).
Key Differences:
Substituent Effects: The benzyl group introduces aromaticity, enabling π-π stacking interactions with biomolecular targets like enzymes or receptors with aromatic residues. The cyclohexyl group is purely aliphatic, favoring hydrophobic interactions in non-polar environments (e.g., lipid membranes or protein pockets) .
Molecular Weight and Solubility: The benzyl derivative has a higher molecular weight (~298.8 vs. Cyclohexyl’s aliphatic nature may improve solubility in organic solvents, whereas the benzyl group could enhance membrane permeability .
Biological Relevance :
Research Findings and Implications
- Synthetic Accessibility : Both compounds likely share similar synthetic routes (e.g., reductive amination or coupling reactions), but the benzyl group may introduce steric challenges during synthesis.
- Crystallographic Data : Structural determination of such compounds often employs programs like SHELXL for refinement, ensuring accurate stereochemical assignments .
Biological Activity
2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine backbone with a benzyl substituent and a carbonyl group. Its molecular formula is C₁₃H₁₈ClN₃O, and it exhibits unique properties that contribute to its biological efficacy.
Research indicates that 2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride may exert its effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing synaptic transmission and offering potential neuroprotective effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Several studies have reported the anticancer properties of derivatives related to this compound. For instance, compounds featuring similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. A notable study indicated that related pyrrolidine derivatives could induce apoptosis and cell cycle arrest in cancer cells, suggesting a promising avenue for further research in oncology .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of 2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride suggest efficacy against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus, indicating potential as an antibacterial agent .
Neuroprotective Effects
The compound's interaction with neurotransmitter systems may confer neuroprotective benefits. Research on similar pyrrolidine derivatives has shown promise in modulating glutamate receptors, which are critical in neurodegenerative diseases. These findings underscore the need for further exploration into its neuroprotective capabilities .
Case Studies and Research Findings
A summary of relevant studies provides insight into the biological activity of this compound:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Monitoring Method | Yield |
|---|---|---|---|
| Amidation | DMF, 150°C, 20 hrs | TLC (silica gel) | 93% |
| Purification | Ethyl acetate extraction, MgSO drying | H NMR | ≥95% purity |
Basic: How can researchers characterize the purity and stereochemical integrity of this compound?
Methodological Answer:
- Purity Analysis : Use HPLC (≥95% purity threshold) or LC-MS to detect impurities (e.g., unreacted starting materials) .
- Stereochemical Confirmation : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns can resolve enantiomers . H NMR coupling constants (e.g., vicinal protons in pyrrolidine rings) may also indicate stereochemistry.
- Elemental Analysis : Compare calculated vs. observed %N (e.g., 7.99% expected for CHNO) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at -20°C to prevent degradation; avoid exposure to light or oxidizers .
- Spill Management : Collect solid residues using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .
Advanced: How can reaction yields be optimized for the synthesis of this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amidation reactions.
- Catalysis : Explore coupling agents like HATU or DCC to improve carboxylate activation .
- Temperature Control : Microwave-assisted synthesis (e.g., 150°C for 2 hrs vs. conventional 20 hrs) may reduce side reactions .
- Workflow : Conduct DoE (Design of Experiments) to test variables (molar ratios, solvents) and analyze via ANOVA.
Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Methodological Answer:
- Verification Steps :
- Confirm solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts.
- Compare experimental H NMR with DFT-calculated shifts (e.g., Gaussian software).
- Check for tautomerism or rotamers (common in amides) causing split signals.
- Case Study : A δ 3.30 ppm multiplet in H NMR may correspond to pyrrolidine ring protons, but computational models might underestimate steric hindrance effects .
Advanced: What strategies are effective in resolving chiral intermediates during synthesis?
Methodological Answer:
- Chromatographic Resolution : Use preparative SFC with Chiralpak® IA/IB columns for enantiomer separation .
- Crystallization : Employ diastereomeric salt formation (e.g., L-tartaric acid) to isolate (2S)-configured intermediates.
- Kinetic Resolution : Lipase-catalyzed acyl transfer can selectively modify one enantiomer .
Q. Table 2: Chiral Analysis Techniques
| Method | Resolution Factor (R) | Throughput |
|---|---|---|
| SFC | ≥2.5 | High |
| Chiral HPLC | ≥1.8 | Moderate |
| Enzymatic | N/A (qualitative) | Low |
Advanced: How does hygroscopicity impact experimental reproducibility, and how can it be mitigated?
Methodological Answer:
- Impact : Hygroscopic compounds (common with hydrochloride salts) absorb water, altering stoichiometry in reactions.
- Mitigation :
Advanced: What analytical techniques are recommended for detecting trace impurities in final products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
